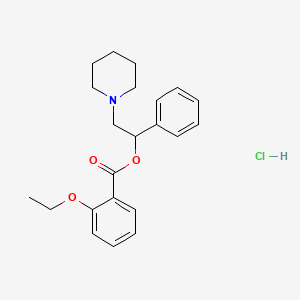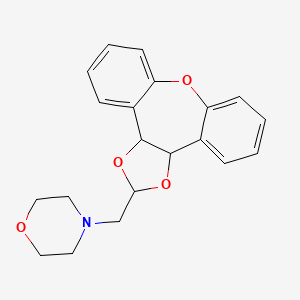![molecular formula C18H19NO3S B15191172 4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid CAS No. 1467605-57-7](/img/structure/B15191172.png)
4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ARM210 involves the preparation of 4-((7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl)benzoic acid. The synthetic route typically includes the following steps:
Formation of the benzothiazepine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy group: This step involves the methylation of the benzothiazepine intermediate.
Attachment of the benzoic acid moiety: This is achieved through a series of substitution reactions to introduce the benzoic acid group.
Industrial production methods for ARM210 are not extensively documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
ARM210 undergoes several types of chemical reactions, including:
Oxidation: ARM210 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: ARM210 can undergo substitution reactions, particularly at the benzothiazepine ring and benzoic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ARM210 has a wide range of scientific research applications, including:
Chemistry: ARM210 is used as a model compound to study the behavior of ryanodine receptor stabilizers.
Biology: It is employed in research to understand calcium signaling pathways and their role in muscle function.
Medicine: ARM210 is being investigated for its potential to treat cardiac and skeletal muscle diseases by stabilizing leaky ryanodine receptors
Mécanisme D'action
ARM210 exerts its effects by binding to and stabilizing leaky ryanodine receptor channels. These channels are responsible for the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, which is crucial for muscle contraction. By stabilizing these channels, ARM210 helps restore normal calcium signaling and muscle function .
Comparaison Avec Des Composés Similaires
ARM210 is part of a class of compounds known as ryanodine receptor stabilizers or Rycals. Similar compounds include:
JTV519 (K201): Another ryanodine receptor stabilizer with similar mechanisms of action.
S107: A compound that also targets ryanodine receptors but has different pharmacokinetic properties.
Dantrolene: While primarily used as a muscle relaxant, it also stabilizes ryanodine receptors
ARM210 is unique in its dual activity of stabilizing ryanodine receptors and enhancing sarcoplasmic reticulum calcium load, making it a promising candidate for treating a range of diseases associated with calcium dysregulation .
Propriétés
Numéro CAS |
1467605-57-7 |
|---|---|
Formule moléculaire |
C18H19NO3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-[(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H19NO3S/c1-22-16-6-7-17-15(10-16)12-19(8-9-23-17)11-13-2-4-14(5-3-13)18(20)21/h2-7,10H,8-9,11-12H2,1H3,(H,20,21) |
Clé InChI |
JIGDAUOKKYKRKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SCCN(C2)CC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


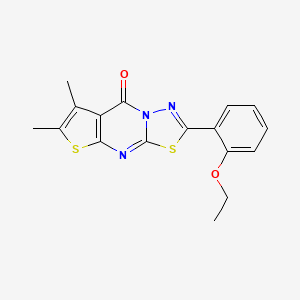
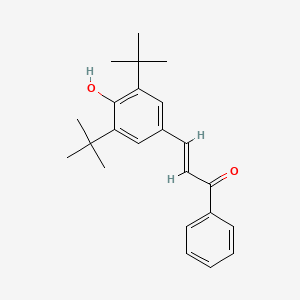

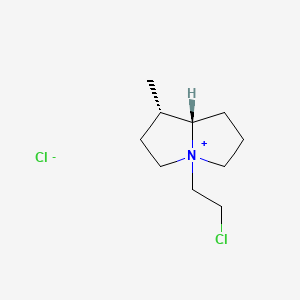
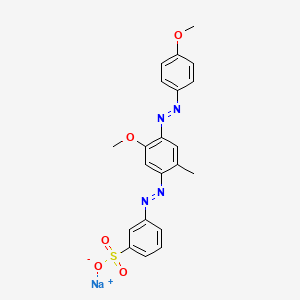

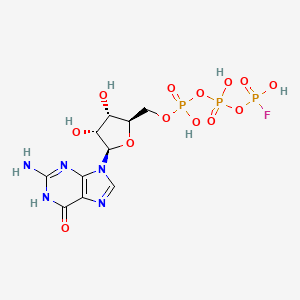
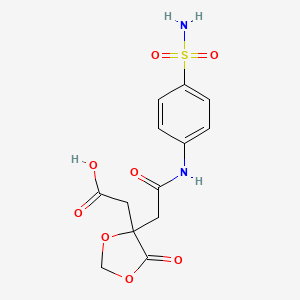
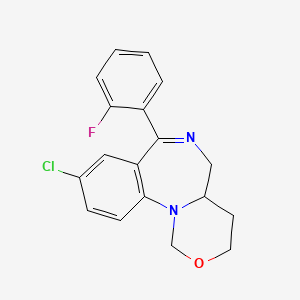
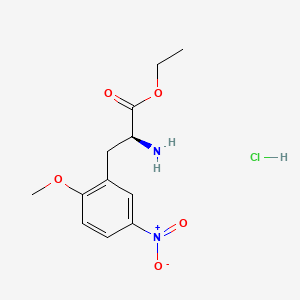
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
